Salazinic acid

Beschreibung

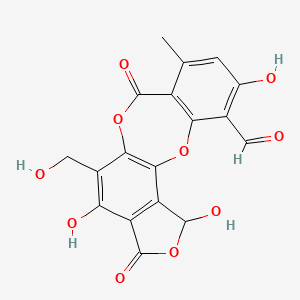

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5,13,17-trihydroxy-12-(hydroxymethyl)-7-methyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O10/c1-5-2-8(21)6(3-19)13-9(5)16(23)27-14-7(4-20)12(22)10-11(15(14)26-13)18(25)28-17(10)24/h2-3,18,20-22,25H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTKVXCQLZIJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3CO)O)C(=O)OC4O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317270 | |

| Record name | Salazinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-39-1 | |

| Record name | Salazinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=521-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salazinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salazinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87509 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salazinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of Salazinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salazinic acid, a prominent secondary metabolite in various lichen species, has garnered significant attention for its diverse biological activities. This technical guide provides an in-depth exploration of the natural origins of this compound, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the primary lichen genera and species known to produce this compound, presents quantitative data on its abundance, outlines detailed experimental protocols for its extraction, isolation, and quantification, and illustrates its biosynthetic pathway.

Introduction

This compound is a depsidone, a class of polyphenolic compounds formed through the esterification of two or more hydroxybenzoic acid units.[1] It is biosynthesized via the acetyl polymalonyl pathway, utilizing acetyl-CoA and malonyl-CoA as primary precursors.[2] Found predominantly in lichens, this compound plays a role in the organism's defense and survival, acting as an antioxidant and photoprotectant.[2] Its presence or absence is a critical chemotaxonomic marker for the classification of certain lichen genera, notably Parmotrema and Bulbothrix.[2] Recent studies have highlighted the potential of this compound in various therapeutic areas, including anticancer and neuroprotective applications, making it a compound of considerable interest for drug discovery and development.[3]

Natural Sources of this compound

This compound is widely distributed across numerous lichen genera. The primary and most well-documented sources belong to the Parmeliaceae family.

Key Genera Containing this compound:

-

Parmotrema : This large genus is a major source of this compound, with a 2020 revision identifying 66 species containing this compound.[2][4]

-

Bulbothrix : The presence of this compound is a key characteristic used in the classification of this genus.[2][5]

-

Xanthoparmelia : Several species within this genus are known to produce this compound.[6][7]

-

Hypotrachyna : Certain species, such as Hypotrachyna cirrhata, have been identified as sources of this compound.[8]

-

Ramalina : The mycobiont of Ramalina crassa has been shown to produce this compound in laboratory cultures.[2]

-

Cetrelia : Cetrelia cetrarioides is another known source of this depsidone.

-

Parmelia : Species such as Parmelia sulcata and Parmelia vagans contain this compound.[9]

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly between lichen species and can be influenced by environmental factors such as altitude.[2] The following table summarizes quantitative data from various studies.

| Lichen Species | Extraction Method | Analytical Method | Concentration of this compound | Reference |

| Parmelia sulcata | Acetone Extraction | HPLC | 23.05% of extract | [10] |

| Parmotrema tinctorum | Not Specified | Isolation | ~16% | [11] |

| Parmotrema delicatulum | Not Specified | Isolation | ~16% | [11] |

| Parmelia sulcata | Not Specified | HPLC | 388.28±7.77 µg/g | [9] |

| Parmelia vagans | Not Specified | HPLC | 349.78±7.01 µg/g | [9] |

Experimental Protocols

Extraction and Isolation of this compound

The following is a general protocol for the extraction and isolation of this compound from lichen thalli.

Materials:

-

Dried and powdered lichen material

-

Acetone

-

Ethanol

-

Silica gel for column chromatography

-

Appropriate solvents for column elution (e.g., hexane-ethyl acetate gradients)

-

Glassware (beakers, flasks, chromatography column)

-

Rotary evaporator

Protocol:

-

Extraction: Macerate the dried and powdered lichen thalli (e.g., 100 g) in acetone at room temperature for 48-72 hours.

-

Filtration and Concentration: Filter the extract to remove solid lichen material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude acetone extract.

-

Precipitation: this compound may precipitate from the crude extract upon concentration. The precipitate can be collected by filtration.

-

Column Chromatography: For further purification, subject the soluble portion of the crude extract to silica gel column chromatography.

-

Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Crystallization: Combine the fractions containing pure this compound and concentrate them. Recrystallize the residue from a suitable solvent (e.g., ethanol) to obtain pure this compound crystals.[12][13]

Analytical Methods for Quantification

HPLC is a widely used technique for the quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

Mobile Phase:

-

A common mobile phase is a mixture of methanol, water, and phosphoric acid (e.g., 80:19:1, v/v/v).[12]

Protocol:

-

Standard Preparation: Prepare a stock solution of pure this compound of known concentration in a suitable solvent (e.g., methanol). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve a known weight of the crude lichen extract in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Injection: Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample solution into the HPLC system.

-

Detection: Monitor the elution at a specific wavelength (e.g., 254 nm). This compound typically has a retention time that can be used for identification.[12]

-

Quantification: Calculate the concentration of this compound in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

TLC is a simpler method for the qualitative identification of this compound.

Materials:

-

Silica gel TLC plates

-

Developing chamber

-

Solvent system (e.g., Toluene:Dioxane:Acetic Acid - 180:45:5)

-

UV lamp (254 nm)

-

10% H₂SO₄ spray reagent and heat for visualization

Protocol:

-

Spotting: Apply a small spot of the dissolved lichen extract and a this compound standard onto the baseline of a TLC plate.

-

Development: Place the TLC plate in a developing chamber containing the solvent system. Allow the solvent to ascend the plate until it is near the top.

-

Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. Further visualization can be achieved by spraying with 10% H₂SO₄ and heating, which typically turns the this compound spot a reddish color.

-

Rf Value Calculation: Calculate the Retention factor (Rf) for the spots and compare the sample's Rf value with that of the standard.

Biosynthesis of this compound

This compound is synthesized through the acetyl-polymalonyl pathway, a major route for the production of polyketides in fungi. This pathway begins with the carboxylation of acetyl-CoA to form malonyl-CoA. A polyketide synthase (PKS) enzyme then catalyzes the sequential condensation of one acetyl-CoA starter unit with multiple malonyl-CoA extender units to form a poly-β-keto chain. This chain undergoes intramolecular cyclization and aromatization to form a phenolic acid monomer. Two such monomers are then linked via an ester bond to form a depside, which is further modified by a cytochrome P450 enzyme to create the ether linkage characteristic of depsidones like this compound.[14]

Caption: Biosynthetic pathway of this compound.

Conclusion

This compound is a readily available natural product found in a diverse range of lichen species. Its interesting biological activities warrant further investigation for potential pharmaceutical applications. This guide provides a foundational resource for researchers, offering key information on its natural sources, quantification, and biosynthesis to facilitate future studies in this promising area of natural product research.

References

- 1. ursinus.edu [ursinus.edu]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Xanthoparmelia lineola - Wikipedia [en.wikipedia.org]

- 7. Xanthoparmelia salazinica - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. public.pensoft.net [public.pensoft.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. biolichen.com [biolichen.com]

- 13. This compound and Norlobaridone from the Lichen Hypotrachyna cirrhata: Antioxidant Activity, α-Glucosidase Inhibitory and Molecular Docking Studies [mdpi.com]

- 14. biorxiv.org [biorxiv.org]

The Biosynthesis of Salazinic Acid in Lichens: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of the biosynthesis of salazinic acid, a prominent secondary metabolite found in various lichen species. This document details the proposed biosynthetic pathway, key enzymatic players, and available quantitative data. Furthermore, it offers detailed experimental protocols for the extraction, analysis, and characterization of this compound and the enzymes involved in its formation.

Introduction to this compound and its Significance

This compound is a β-orcinol depsidone, a class of polyketide compounds characterized by two aromatic rings linked by both an ester and an ether bond. It is a well-known lichen substance, contributing to the chemical diversity and ecological adaptations of lichens. Found predominantly in genera such as Parmotrema and Ramalina, this compound has garnered significant interest for its wide range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through biotechnological production or synthetic biology approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the acetyl-polymalonyl pathway, a fundamental route for the production of a vast array of fungal secondary metabolites[1]. The pathway can be broadly divided into three major stages:

-

Polyketide Chain Assembly and Cyclization: The initial steps are catalyzed by a non-reducing polyketide synthase (NR-PKS). This large, multifunctional enzyme iteratively condenses acetyl-CoA and malonyl-CoA units to produce two distinct polyketide chains. These chains then undergo intramolecular cyclization to form two different monocyclic aromatic rings, which are the building blocks of the depsidone structure.

-

Depside Formation: The same NR-PKS is believed to catalyze the esterification of the two aromatic rings to form a depside intermediate. For this compound, the proposed depside precursor is 4-O-demethylbarbatic acid [2][3].

-

Depsidone Formation and Tailoring: The final and defining step in depsidone biosynthesis is the oxidative cyclization of the depside precursor. This reaction is catalyzed by a cytochrome P450 monooxygenase , which forms the characteristic ether linkage between the two aromatic rings[4][5]. Following the formation of the core depsidone structure, further enzymatic modifications, such as hydroxylations and the formation of the distinctive aldehyde group and lactone ring of this compound, are presumed to occur. The precise sequence and the specific enzymes responsible for these final tailoring steps in this compound biosynthesis are still under investigation.

Below is a DOT language script for a diagram illustrating the proposed biosynthetic pathway.

Figure 1: Proposed biosynthetic pathway of this compound.

Key Enzymes in this compound Biosynthesis

The biosynthesis of this compound is a multi-enzymatic process involving at least two key enzyme classes:

-

Non-Reducing Polyketide Synthase (NR-PKS): These are large, modular enzymes responsible for the assembly of the polyketide backbone and the formation of the depside precursor[4][5]. Lichen NR-PKSs involved in depside synthesis are unique in that a single PKS is capable of synthesizing and linking two different aromatic rings[3].

-

Cytochrome P450 Monooxygenases: This superfamily of heme-containing enzymes plays a crucial role in the oxidative cyclization of the depside intermediate to form the depsidone core structure[4][5]. Specific P450s are also likely involved in the subsequent tailoring reactions that lead to the final structure of this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the chemical composition of various lichen species provide information on its abundance. Additionally, biological activity assays have determined the inhibitory concentrations (IC₅₀) of purified this compound.

Table 1: Quantitative Data for this compound

| Parameter | Value | Lichen Species/Assay | Reference |

| Yield | |||

| ~16% of dry weight | Parmotrema tinctorum and P. delicatulum | [6] | |

| Biological Activity (IC₅₀) | |||

| α-glucosidase inhibition | 1.62 ± 0.07 µM | In vitro enzyme assay | [7] |

| DPPH radical scavenging | 12.14 µM | In vitro antioxidant assay | [8] |

| Ferric Reducing Antioxidant Potential (FRAP) | 11.91 µM | In vitro antioxidant assay | [8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and preliminary characterization of enzymes involved in this compound biosynthesis.

Extraction and Analysis of this compound

5.1.1. Extraction of Lichen Metabolites

This protocol describes the extraction of secondary metabolites, including this compound, from lichen thalli using acetone.

-

Materials:

-

Air-dried lichen thalli (e.g., Parmotrema sp.)

-

Acetone (analytical grade)

-

Mortar and pestle or a grinder

-

Glass vials with screw caps

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

-

Procedure:

-

Clean the lichen thalli of any debris and air-dry them thoroughly.

-

Grind the dried thalli into a fine powder using a mortar and pestle or a grinder.

-

Weigh the powdered lichen material and place it in a glass vial.

-

Add acetone to the vial in a ratio of 1:10 (w/v) (e.g., 1 g of lichen powder to 10 mL of acetone).

-

Seal the vial and sonicate for 30 minutes in an ultrasonic water bath.

-

Allow the mixture to stand at room temperature overnight in the dark to maximize extraction.

-

Filter the extract through Whatman No. 1 filter paper to remove the solid lichen material.

-

Evaporate the acetone from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

-

Store the dried crude extract at -20°C for further analysis.

-

5.1.2. Analysis by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative analysis of lichen metabolites.

-

Materials:

-

TLC plates (silica gel 60 F₂₅₄)

-

Crude lichen extract dissolved in acetone

-

Standard this compound (if available)

-

Developing tank

-

Solvent system (e.g., Toluene:Dioxane:Acetic Acid, 180:45:5 v/v/v - Solvent System A)

-

10% Sulfuric acid spray reagent

-

Heating plate or oven

-

UV lamp (254 nm and 366 nm)

-

-

Procedure:

-

Prepare the developing solvent system and pour it into the developing tank. Allow the tank to saturate with the solvent vapor.

-

Spot the crude lichen extract and the standard this compound solution onto the baseline of the TLC plate using a capillary tube.

-

Place the TLC plate in the developing tank and allow the solvent to ascend to near the top of the plate.

-

Remove the plate from the tank and mark the solvent front. Allow the plate to air dry completely.

-

Visualize the spots under a UV lamp at 254 nm and 366 nm.

-

Spray the plate evenly with 10% sulfuric acid.

-

Heat the plate on a heating plate or in an oven at 110°C for a few minutes until characteristic colored spots appear. This compound typically produces an orange spot.

-

Calculate the Rf value for the spots and compare them with the standard.

-

5.1.3. Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides quantitative and more resolved separation of lichen metabolites.

-

Materials:

-

HPLC system with a UV-Vis or photodiode array (PDA) detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase A: Water with 0.1% trifluoroacetic acid (TFA)

-

Mobile phase B: Acetonitrile with 0.1% TFA

-

Crude lichen extract dissolved in methanol or acetonitrile

-

Standard this compound

-

-

Procedure:

-

Prepare a standard solution of this compound of known concentration.

-

Prepare the mobile phases and degas them.

-

Set up a gradient elution program. A typical gradient might be: 0-20 min, 20-80% B; 20-25 min, 80-100% B; 25-30 min, 100% B; followed by re-equilibration to initial conditions.

-

Set the detector wavelength to 254 nm or scan a wider range with a PDA detector.

-

Inject the standard solution to determine the retention time and create a calibration curve.

-

Inject the dissolved crude lichen extract.

-

Identify the this compound peak in the chromatogram by comparing its retention time with the standard.

-

Quantify the amount of this compound in the extract using the calibration curve.

-

Below is a DOT language script for a diagram illustrating the experimental workflow for this compound analysis.

Figure 2: Experimental workflow for the analysis of this compound.

Preliminary Protocols for Enzyme Studies

Detailed protocols for the isolation and characterization of the specific enzymes involved in this compound biosynthesis are not well-established. The following are generalized protocols that can be adapted for this purpose.

5.2.1. Isolation of Microsomal Fraction for Cytochrome P450 Assays

This protocol is adapted from methods used for isolating microsomes from fungi and plants.

-

Materials:

-

Fresh or frozen lichen thalli

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 1 mM EDTA, 1% PVPP, and protease inhibitors)

-

Homogenizer (e.g., mortar and pestle, blender)

-

Centrifuge (refrigerated)

-

Ultracentrifuge

-

-

Procedure:

-

Grind lichen thalli to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.

-

Transfer the powder to a pre-chilled beaker and add cold extraction buffer (e.g., 3 mL per gram of tissue).

-

Homogenize the suspension thoroughly.

-

Filter the homogenate through several layers of cheesecloth.

-

Centrifuge the filtrate at 10,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.

-

Carefully collect the supernatant and centrifuge it at 100,000 x g for 60-90 minutes at 4°C to pellet the microsomal fraction.

-

Discard the supernatant and resuspend the microsomal pellet in a minimal volume of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4, with 20% glycerol for storage).

-

Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

-

Store the microsomal fraction in small aliquots at -80°C.

-

5.2.2. General Cytochrome P450 Activity Assay

This is a general spectrophotometric assay to measure cytochrome P450 content.

-

Materials:

-

Microsomal fraction

-

Spectrophotometer (dual-beam)

-

Buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

-

Sodium dithionite

-

Carbon monoxide (CO) gas

-

-

Procedure:

-

Dilute the microsomal suspension in the buffer to a suitable protein concentration (e.g., 1-2 mg/mL).

-

Divide the suspension into two cuvettes.

-

Bubble CO gas gently through the sample cuvette for about 30-60 seconds.

-

Add a few grains of sodium dithionite to both cuvettes to reduce the cytochromes.

-

Immediately record the difference spectrum between 400 and 500 nm.

-

Calculate the P450 concentration using the absorbance difference between the peak at ~450 nm and the trough at ~490 nm, and the extinction coefficient of 91 mM⁻¹cm⁻¹.

-

Future Perspectives

The complete elucidation of the this compound biosynthetic pathway presents several exciting research avenues. The identification and characterization of the specific PKS and cytochrome P450 enzymes, as well as the tailoring enzymes, will be a significant step forward. Heterologous expression of the identified genes in a suitable host organism could enable the sustainable production of this compound and its derivatives. Furthermore, understanding the regulatory mechanisms of this pathway could allow for the targeted manipulation of this compound production in lichens. This knowledge will be invaluable for the development of novel pharmaceuticals and other biotechnological applications based on this fascinating lichen metabolite.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent advances on natural depsidones: sources, biosynthesis, structure-activity relationship, and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Linking a Gene Cluster to Atranorin, a Major Cortical Substance of Lichens, through Genetic Dereplication and Heterologous Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. biolichen.com [biolichen.com]

- 8. researchgate.net [researchgate.net]

Salazinic acid molecular formula and weight

An In-Depth Technical Guide to Salazinic Acid: Molecular Properties, Experimental Protocols, and Biological Activity

Introduction

This compound is a naturally occurring depsidone, a type of polyphenolic compound, predominantly found in various species of lichens, particularly within the genera Parmotrema and Bulbothrix.[1] This compound is a secondary metabolite derived from the acetyl polymalonyl pathway.[1] Historically significant in the chemotaxonomy of lichens, recent research has illuminated its potential pharmacological applications, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] This guide provides a comprehensive overview of the molecular characteristics, experimental methodologies, and known biological signaling pathways associated with this compound, tailored for researchers and professionals in drug development.

Molecular Profile and Physicochemical Properties

This compound is characterized by a complex tricyclic structure. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂O₁₀ | [1][4][5][6][7] |

| Molecular Weight | 388.28 g/mol | [7] |

| Exact Mass | 388.0430 g/mol | [7][8] |

| IUPAC Name | 1,3-Dihydro-1,4,10-trihydroxy-5-(hydroxymethyl)-8-methyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1][6]benzodioxepin-11-carboxaldehyde | [1][5] |

| CAS Number | 521-39-1 | [1][4][5][6][7] |

| Appearance | Colorless needles | [1][9] |

| Melting Point | 260–268 °C (with decomposition) | [1][9] |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol.[2][4][5] Low solubility in water (approx. 27 mg/L).[1] | |

| Elemental Analysis | C: 55.68%, H: 3.12%, O: 41.20% | [7] |

Experimental Protocols

This section details the methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation of this compound from Lichens

A common method for extracting this compound involves solvent extraction from dried and ground lichen material.

-

Source Material : Dried and ground lichen, such as Parmotrema indicum.

-

Protocol :

-

The ground lichen material (e.g., 3.8 kg) is macerated with a solvent such as ethyl acetate at room temperature.

-

The solution is filtered, and the solvent is concentrated under reduced pressure to yield a crude extract.

-

The crude extract is often re-extracted with solvents of varying polarity, such as n-hexane and n-hexane-ethyl acetate mixtures, to precipitate and purify the this compound.

-

Further purification can be achieved through recrystallization or chromatographic techniques like column chromatography or preparative TLC.[10]

-

Structural Characterization

The identity and purity of isolated this compound are confirmed using various spectroscopic techniques.

-

High-Resolution Mass Spectrometry (HR-MS) : Used to confirm the molecular formula. The analysis of this compound reveals a molecular formula of C₁₈H₁₂O₁₀.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Complete ¹H and ¹³C NMR spectral assignments are crucial for structural confirmation.[1][9][12] Spectra are typically recorded on a 500 MHz spectrometer using deuterated solvents like acetone-d₆ or chloroform-d. Assignments are confirmed using 2D NMR techniques such as HMQC and HMBC.[9][12]

-

Infrared (IR) Spectroscopy : Reveals characteristic functional groups. The IR spectrum of this compound shows absorptions corresponding to the depsidone ring, a butyrolactone, and an aldehyde group.[12]

Biological Activity Assays

-

Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) :

-

The MIC assay is used to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

A resazurin-based microtiter plate assay is a common method.[3]

-

This compound has shown activity against bacteria such as B. cereus, B. subtilis, S. aureus, and P. aeruginosa with MIC values ranging from 3.9 to 30.8 mM.[4][5]

-

-

Antioxidant Activity (DPPH and FRAP Assays) :

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay : Measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, for this compound has been reported to be as low as 12.14 μM.[3][11]

-

FRAP (Ferric Reducing Antioxidant Potential) Assay : Measures the ability of the compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This compound exhibits strong ferric reducing potential with an IC₅₀ of 11.91 μM.[11]

-

-

Cytotoxicity Assay :

-

The antiproliferative effects of this compound are evaluated against various cell lines.

-

Methods like crystal violet and neutral red uptake assays are used to determine the EC₅₀ values (the concentration that causes a 50% reduction in cell viability).[4][5]

-

For example, this compound has shown cytotoxicity against MM98 (melanoma), A431 (epidermoid carcinoma), and HaCaT (keratinocyte) cells.[4][5]

-

-

Enzyme Inhibition Assay (SARS-CoV-2 3CL Protease) :

-

The inhibitory activity against enzymes like the SARS-CoV-2 3CL protease is measured using a spectrofluorimetric assay with a fluorogenic substrate.[13]

-

Kinetic parameters such as the inhibition constant (Kᵢ) and the inactivation rate constant (kᵢₙₐ꜀ₜ) are determined.

-

This compound has been identified as a slow-binding, competitive inhibitor of this enzyme, forming a stable covalent adduct with the catalytic cysteine residue.[13][14] For SARS-CoV-2 3CLpro, the Kᵢ for this compound is approximately 3.77 μM.[14]

-

Signaling Pathways and Mechanisms of Action

This compound has been shown to modulate key cellular signaling pathways, highlighting its potential in drug development.

Caption: Workflow for the isolation and characterization of this compound.

Recent studies indicate that this compound is a potent modulator of several signaling pathways implicated in cancer, such as Nrf2, NF-κB, and STAT3 in colorectal cancer cells.[1]

Caption: Modulation of key signaling pathways by this compound.

Furthermore, its activity as an inhibitor of the SARS-CoV-2 3CL protease demonstrates a specific mechanism of action involving covalent modification of the enzyme's active site.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. bioaustralis.com [bioaustralis.com]

- 3. In Vitro and in Silico Studies of Lichen Compounds Atranorin and this compound as Potential Antioxidant, Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS 521-39-1 | Cayman Chemical | Biomol.com [biomol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | C18H12O10 | CID 5320418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound and Norlobaridone from the Lichen Hypotrachyna cirrhata: Antioxidant Activity, α-Glucosidase Inhibitory and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biolichen.com [biolichen.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Protocetraric and Salazinic Acids as Potential Inhibitors of SARS-CoV-2 3CL Protease: Biochemical, Cytotoxic, and Computational Characterization of Depsidones as Slow-Binding Inactivators - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Isolation of Salazinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salazinic acid, a prominent secondary metabolite derived from lichens, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth exploration of the discovery, history, and evolving methodologies for the isolation of this compound. It offers detailed experimental protocols, quantitative data on its prevalence in various lichen species, and a historical overview of the analytical techniques that have been pivotal in its study. Furthermore, this guide elucidates the molecular interactions of this compound by visualizing its role as a modulator of the Nrf2, NF-κB, and STAT3 signaling pathways through detailed diagrams. This comprehensive resource is intended to serve as a valuable tool for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Lichens, symbiotic organisms comprising a fungus and an alga or cyanobacterium, are prolific producers of unique secondary metabolites. These compounds, often referred to as lichen acids, are not essential for the primary metabolism of the organism but play crucial roles in their survival, including defense against herbivores, UV protection, and antimicrobial activity. Among the vast array of lichen substances, this compound, a β-orcinol depsidone, has been the subject of extensive research. Its complex structure and potent biological properties make it a molecule of significant interest for pharmaceutical and therapeutic applications. This guide delves into the scientific journey of this compound, from its initial discovery to the modern techniques employed for its isolation and characterization.

History of Discovery and Structural Elucidation

The history of this compound's discovery is a notable example of the iterative nature of scientific investigation.

-

1897: An Initial Misidentification: The German chemist Friedrich Wilhelm Zopf is credited with the first attempt to isolate and name the compound. He reported the isolation of a substance from the lichen Stereocaulon salazinum, which he named "this compound". However, later studies revealed that the compound Zopf had isolated was, in fact, norstictic acid[1].

-

1933: Correct Isolation and Structural Characterization: The definitive isolation and correct structural characterization of this compound were achieved by the Japanese chemists Yasuhiko Asahina and J. Asano. They successfully isolated the compound from the lichen Parmelia cetrata. Their work was pivotal in identifying this compound as a depsidone, a class of compounds characterized by a seven-membered ring containing an oxygen bridge that links two aromatic rings[1].

-

Mid-20th Century and Beyond: Biosynthesis and In Vitro Production: In the late 1960s, Japanese chemists demonstrated that the mycobiont (the fungal partner) of the lichen Ramalina crassa could produce this compound in a laboratory culture[1]. This discovery opened new avenues for studying the biosynthesis of this complex molecule. Subsequent research has established that this compound is synthesized via the acetyl polymalonyl pathway, a major metabolic route for the production of phenolic compounds in fungi[1].

Occurrence and Quantitative Data

This compound is a characteristic secondary metabolite in several genera of lichens, most notably Parmotrema and Bulbothrix, where its presence or absence is a key chemotaxonomic marker for species identification[1]. It is also found in various species of Ramalina[2][3][4]. The concentration of this compound can vary significantly between lichen species and can be influenced by environmental factors such as temperature and altitude[1].

| Lichen Species | This compound Content (% dry weight) | Reference |

| Parmelia sulcata | 23.05% | [5] |

| Parmotrema tinctorum | ~16% | [6][7] |

| Parmotrema delicatulum | ~16% | [6][7] |

| Parmelia saxatilis | Present (qualitative) | [8] |

| Parmotrema reticulatum | Present (qualitative) | [8] |

| Ramalina siliquosa | Varies with environmental conditions | [1] |

| Ramalina celastri | Present (qualitative) | [3] |

| Ramalina nervulosa | Present (qualitative) | [3] |

| Ramalina pacifica | Present (qualitative) | [3] |

Evolution of Isolation and Purification Techniques

The methods for isolating this compound and other lichen depsidones have evolved significantly, mirroring the advancements in analytical chemistry.

Early Methods: Classical Extraction and Crystallization

The initial isolation of this compound by Asahina and Asano in 1933 relied on classical methods of natural product chemistry. These techniques involved the extraction of the lichen thalli with organic solvents, followed by purification through repeated crystallization. While effective for obtaining pure compounds, these methods were often laborious and time-consuming.

The Advent of Chromatography

The development of chromatographic techniques revolutionized the separation and purification of natural products, including lichen acids.

-

Column Chromatography: Introduced in the early 20th century by Mikhail Tsvet, column chromatography became a staple for separating complex mixtures[9][10][11]. This technique, which separates compounds based on their differential adsorption to a stationary phase, allowed for more efficient purification of this compound from crude lichen extracts.

-

Thin-Layer Chromatography (TLC): The development of TLC in the 1950s provided a rapid and sensitive method for the qualitative analysis of lichen extracts[12][13]. It became an invaluable tool for identifying the presence of this compound and monitoring the progress of purification.

-

High-Performance Liquid Chromatography (HPLC): The advent of HPLC in the 1960s marked a significant leap forward in separation science[9][12]. With its high resolution and sensitivity, HPLC became the gold standard for the quantitative analysis of this compound in lichen samples and for the purification of high-purity standards.

The following diagram illustrates the general historical progression of these techniques.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction and purification of this compound from lichen material, based on commonly employed techniques.

General Extraction of this compound from Parmotrema species

This protocol outlines a standard procedure for obtaining a crude extract enriched with this compound.

Materials:

-

Dried and cleaned lichen thalli (e.g., Parmotrema tinctorum)

-

Acetone

-

Grinder or mortar and pestle

-

Erlenmeyer flask

-

Stir plate and magnetic stir bar

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Grind the dried lichen material to a fine powder.

-

Weigh the powdered lichen and place it in an Erlenmeyer flask.

-

Add acetone to the flask in a ratio of approximately 10:1 (solvent volume in mL to lichen weight in g).

-

Stir the mixture at room temperature for 24 hours.

-

Filter the mixture to separate the acetone extract from the lichen material.

-

Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain a crude solid or semi-solid extract.

Purification by Recrystallization

This method is suitable for obtaining pure this compound from a crude extract where it is the major component.

Materials:

-

Crude this compound extract

-

Acetone

-

Ethanol

-

Beakers

-

Hot plate

-

Ice bath

-

Filtration apparatus

Procedure:

-

Dissolve the crude extract in a minimal amount of hot acetone.

-

Slowly add ethanol to the hot acetone solution until a slight turbidity is observed.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the purified this compound crystals.

Purification by Column Chromatography

This technique is employed for separating this compound from other components in the crude extract.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Glass column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Collection tubes

-

TLC plates and developing chamber

Procedure:

-

Prepare a silica gel slurry in the initial mobile phase (e.g., hexane) and pack the column.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a solvent gradient of increasing polarity (e.g., increasing the proportion of ethyl acetate in hexane).

-

Collect fractions and monitor the separation using TLC.

-

Combine the fractions containing pure this compound and evaporate the solvent.

The following workflow diagram illustrates the general process of this compound isolation and purification.

Signaling Pathway Modulation by this compound

Recent research has highlighted the potential of this compound as a modulator of key cellular signaling pathways implicated in various diseases, including cancer and inflammation[1].

Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant and cytoprotective genes. This compound has been shown to be a potent modulator of this pathway[1].

NF-κB Signaling Pathway

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central mediator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, suggesting its potential as an anti-inflammatory agent[1].

STAT3 Signaling Pathway

The STAT3 (Signal transducer and activator of transcription 3) pathway is involved in cell proliferation, survival, and differentiation. Aberrant activation of STAT3 is frequently observed in various cancers. Upon activation by cytokines or growth factors, STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. This compound has been identified as a modulator of this pathway, indicating its potential as an anticancer agent[1].

Conclusion

The journey of this compound from its initial misidentification to its current status as a well-characterized bioactive molecule underscores the progress in natural product chemistry. The development of sophisticated analytical techniques has been instrumental in its isolation, purification, and the elucidation of its biological functions. The ability of this compound to modulate critical signaling pathways such as Nrf2, NF-κB, and STAT3 highlights its therapeutic potential and provides a strong rationale for its further investigation in drug discovery and development programs. This guide serves as a comprehensive resource for researchers, providing the historical context, practical methodologies, and molecular insights necessary to advance the study of this fascinating lichen metabolite.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Chemistry and Biological Activity of Ramalina Lichenized Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medwinpublishers.com [medwinpublishers.com]

- 4. jddtonline.info [jddtonline.info]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pakbs.org [pakbs.org]

- 9. chromtech.com [chromtech.com]

- 10. History of chromatography - Wikipedia [en.wikipedia.org]

- 11. Chromatography – A Journey Through Time [sartorius.com]

- 12. mastelf.com [mastelf.com]

- 13. chromatographyonline.com [chromatographyonline.com]

Biological activities of Salazinic acid: an overview

An In-depth Technical Guide on the Biological Activities of Salazinic Acid

Abstract

This compound, a prominent secondary metabolite derived from lichens, has garnered significant attention within the scientific community for its diverse and potent biological activities. This depsidone, widely distributed across various lichen genera, exhibits a remarkable spectrum of pharmacological properties, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory effects. This document provides a comprehensive overview of the current state of research on this compound, presenting quantitative data, detailed experimental protocols, and elucidating its mechanisms of action through signaling pathway diagrams. The compiled information aims to serve as a valuable resource for researchers, scientists, and professionals in drug development, highlighting the therapeutic potential of this compound and suggesting future directions for investigation.

Introduction to this compound

This compound is a naturally occurring depsidone, a class of phenolic compounds, predominantly found in lichens of the genera Parmelia, Hypotrachyna, and Usnea.[1][2][3] First identified over a century ago, its complex chemical structure has been a subject of interest, leading to the exploration of its biological functions.[1] The multifaceted activities of this compound make it a promising candidate for the development of novel therapeutic agents. This guide will delve into the key biological activities of this compound, supported by experimental evidence.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties in various in vitro assays.[4] Its capacity to scavenge free radicals and reduce oxidative stress is a cornerstone of its therapeutic potential.[2][4]

Quantitative Antioxidant Data

The antioxidant efficacy of this compound has been quantified using several standard assays, with the results summarized in the table below.

| Assay Type | IC50 Value (this compound) | Standard/Control | IC50 Value (Standard) | Reference |

| DPPH Radical Scavenging | 12.14 µM | - | - | [5][6] |

| DPPH Radical Scavenging | 91.57 µg/mL | - | - | [5] |

| DPPH Radical Scavenging | >750 µg/mL | - | - | [7] |

| Ferric Reducing Antioxidant Potential (FRAP) | 11.91 µM | Trolox | 71.39 µg/mL | [5] |

| ABTS Radical Scavenging | Scavenged 80% of radicals | Ascorbic Acid | - | [8] |

| α-Glucosidase Inhibitory | 19.49 µg/mL | Acarbose | - | |

| α-Amylase Inhibitory | 585.216 µg/mL | - | - | |

| Pancreatic Lipase Inhibitory | 326.4513 µg/mL | - | - |

Experimental Protocols for Antioxidant Assays

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing its discoloration. The procedure generally involves:

-

Preparation of a methanolic solution of DPPH.

-

Addition of varying concentrations of this compound to the DPPH solution.

-

Incubation of the mixture in the dark at room temperature.

-

Measurement of the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[5]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The general protocol is as follows:

-

Preparation of the FRAP reagent, which contains TPTZ (2,4,6-tripyridyl-s-triazine), FeCl₃, and acetate buffer.

-

Addition of the test sample (this compound) to the FRAP reagent.

-

Incubation of the mixture at 37°C.

-

Measurement of the absorbance of the resulting blue-colored complex at a specific wavelength (around 593 nm).

-

The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard, such as Trolox.[5]

Antimicrobial Activity

This compound has shown moderate to potent activity against a range of microorganisms, including Gram-positive and some Gram-negative bacteria, as well as various fungi.[1][9][10]

Quantitative Antimicrobial Data

The minimum inhibitory concentration (MIC) is a key parameter used to evaluate antimicrobial efficacy. The MIC values for this compound against various pathogens are presented below.

| Microorganism | Strain | MIC Value (mg/mL) | Reference |

| Bacillus subtilis | ATCC 6633 | 0.0312 | [5] |

| Staphylococcus aureus | ATCC 25923 | 0.125 | [5] |

| Escherichia coli | ATCC 25922 | 1 | [5] |

| Pseudomonas aeruginosa | - | Active | [9] |

| Salmonella typhimurium | - | Active | [9] |

| Aeromonas hydrophila | - | Active | [11] |

| Bacillus cereus | - | Active | [11] |

| Candida albicans | - | Active | [11] |

| Candida glabrata | - | Active | [11] |

| Aspergillus niger | - | Active | [11] |

| Aspergillus fumigatus | - | Active | [11] |

| Penicillium notatum | - | Active | [11] |

Experimental Protocol for Antimicrobial Activity

The MIC is determined using a broth microdilution method. A typical protocol is as follows:

-

A two-fold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

Positive (microorganism and medium) and negative (medium only) controls are included.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism. The addition of an indicator like resazurin can aid in the visualization of microbial growth.[5]

Anticancer and Cytotoxic Activity

This compound has been investigated for its cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.[1][12]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 Value | Reference |

| K562 | Chronic Myelogenous Leukemia | 64.36 µM | [12] |

| HT-29 | Colorectal Cancer | 67.91 µM | [12] |

| B16-F10 | Melanoma | 78.64 µM | [12] |

| HCT116 | Colon Cancer | ~10 µg/mL (at 72h) | [7] |

| A-172 | Glioblastoma | Reduced viability at 100 µM | [13] |

| T98G | Glioblastoma | Reduced viability at 100 µM | [13] |

It is noteworthy that in some studies, this compound was not considered highly toxic to certain cancer cell lines like sarcoma-180 and MDA-MB-231 in vitro, but it demonstrated a significant tumor inhibition rate of over 80% in an in vivo murine model with sarcoma-180.[12][14] Furthermore, it did not show significant cytotoxic effects on normal murine Sertoli TM4 cells at concentrations up to 80 µM.[15]

Experimental Protocol for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (around 570 nm).

-

Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[7]

Enzyme Inhibitory Activity

This compound has been shown to inhibit several key enzymes, which is relevant to its potential therapeutic applications in various diseases.

Quantitative Enzyme Inhibition Data

| Enzyme | IC50/Ki Value | Inhibition Type | Reference |

| α-Glucosidase | 1.62 ± 0.07 | Competitive | [8][16] |

| α-Glucosidase | 44.3 µM | - | |

| β-Glucosidase | 13.8 to 18.1 µg/mL | Non-competitive | [16] |

| SARS-CoV-2 3CL Protease | Ki of 3.77 µM | Competitive, Slow-binding inactivator | [15] |

Experimental Protocol for Enzyme Inhibition

This assay measures the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

-

The enzyme solution (α-glucosidase) is pre-incubated with various concentrations of this compound.

-

The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to initiate the reaction.

-

The reaction mixture is incubated at a specific temperature (e.g., 37°C).

-

The reaction is stopped by adding a basic solution (e.g., sodium carbonate).

-

The amount of p-nitrophenol released is measured spectrophotometrically at a wavelength of around 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value is determined. Acarbose is often used as a positive control.[8]

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties, which have been demonstrated through the inhibition of key inflammatory enzymes.[13]

Quantitative Anti-inflammatory Data

| Enzyme | Inhibition Percentage | Reference |

| Cyclooxygenase-2 (COX-2) | 60.3 ± 3.0% | [13] |

| Hyaluronidase | Similar to β-escin (standard) | [13] |

Experimental Protocol for Anti-inflammatory Activity

This assay evaluates the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of prostaglandins.

-

The COX-2 enzyme is incubated with the test compound (this compound) and a heme cofactor.

-

The reaction is initiated by the addition of arachidonic acid (the substrate).

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is terminated, and the amount of prostaglandin produced is quantified, often using an ELISA kit.

-

The percentage of inhibition is calculated relative to a control without the inhibitor.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for its potential therapeutic development.

Anticancer Mechanisms

In the context of cancer, this compound has been suggested to modulate the Nrf2, NF-kB, and STAT3 pathways in colorectal cancer.[5] Molecular docking studies have also indicated that this compound can bind to the mammalian target of rapamycin (mTOR) and the progesterone receptor (PgR), suggesting its potential role in interfering with cancer cell proliferation and survival.[5][6]

Caption: Putative anticancer signaling pathways modulated by this compound.

General Experimental Workflow

The investigation of the biological activities of this compound typically follows a structured workflow, from isolation to in-depth mechanistic studies.

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Perspectives

This compound has emerged as a lichen-derived metabolite with a wide array of promising biological activities. Its demonstrated antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibitory properties underscore its potential as a lead compound for the development of new drugs. While in vitro studies have provided a strong foundation, further in vivo investigations are necessary to validate these findings and to assess the pharmacokinetics and safety profile of this compound.

Future research should focus on:

-

Optimizing extraction and purification methods to improve the yield of this compound.

-

Synthesizing derivatives of this compound to enhance its potency and selectivity for specific targets.

-

Conducting comprehensive in vivo studies to evaluate its efficacy in animal models of various diseases.

-

Elucidating the detailed molecular mechanisms underlying its diverse biological activities.

-

Investigating potential synergistic effects of this compound with existing drugs.

The continued exploration of this compound holds significant promise for the discovery of novel therapeutic agents to address a range of human health challenges.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. This compound attenuates male sexual dysfunction and testicular oxidative damage in streptozotocin-induced diabetic albino rats - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01542D [pubs.rsc.org]

- 3. This compound attenuates male sexual dysfunction and testicular oxidative damage in streptozotocin-induced diabetic albino rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biolichen.com [biolichen.com]

- 6. In Vitro and in Silico Studies of Lichen Compounds Atranorin and this compound as Potential Antioxidant, Antibacterial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity of extracts of the lichen Parmelia sulcata and its this compound constituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Assessment of Cytotoxic/Antitumour Potential and in silico Study of this compound Isolated from Parmotrema concurrens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protocetraric and Salazinic Acids as Potential Inhibitors of SARS-CoV-2 3CL Protease: Biochemical, Cytotoxic, and Computational Characterization of Depsidones as Slow-Binding Inactivators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dergipark.org.tr [dergipark.org.tr]

Salazinic Acid in Parmotrema: A Comprehensive Technical Guide for Researchers

An in-depth exploration of the secondary metabolite salazinic acid, focusing on its prevalence in Parmotrema species, its biological activities, and experimental protocols for its study.

Introduction

This compound, a β-orcinol depsidone, is a prominent secondary metabolite found in various lichen genera, with a notable prevalence in Parmotrema species.[1] This compound is of significant interest to the scientific community due to its diverse and potent biological activities, which include antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties.[2][3] This technical guide provides a detailed overview of this compound from Parmotrema, catering to researchers, scientists, and professionals in drug development. It covers the compound's chemical nature, biosynthesis, quantitative occurrence, biological effects, and detailed experimental methodologies for its investigation.

Chemical Profile of this compound

This compound (C₁₈H₁₂O₁₀, Molar Mass: 388.284 g·mol⁻¹) is a depsidone characterized by a seven-membered lactone ring structure formed by an oxygen bridge between two phenolic rings.[1][4][5] This unique structure is the basis for its diverse chemical reactivity and biological functions. In its pure form, it appears as colorless needles.[1]

Biosynthesis of this compound

The biosynthesis of depsidones like this compound in lichens is a complex process undertaken by the fungal partner (mycobiont). The pathway generally involves the condensation of two or more hydroxybenzoic acid units to form depsides, which are then cyclized to create the characteristic depsidone ring structure.[6] While the complete enzymatic machinery is still under full elucidation, it is understood that polyketide synthase (PKS) and cytochrome P450 enzymes play a crucial role.[2] Precursors such as 4-O-demethylbarbatic acid have been identified in the biosynthetic route to this compound.[1]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. biolichen.com [biolichen.com]

- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 4. This compound | C18H12O10 | CID 5320418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protocetraric and Salazinic Acids as Potential Inhibitors of SARS-CoV-2 3CL Protease: Biochemical, Cytotoxic, and Computational Characterization of Depsidones as Slow-Binding Inactivators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of Salazinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for salazinic acid, a prominent lichen depsidone. The information presented herein is intended to support research, drug discovery, and development activities by offering detailed spectroscopic profiles and the methodologies for their acquisition.

Introduction

This compound (C₁₈H₁₂O₁₀) is a naturally occurring depsidone found in various lichen species, particularly within the genera Parmotrema and Bulbothrix.[1] It is known for its diverse biological activities, including antioxidant and photoprotective properties.[2] Recent studies have also highlighted its role as a potent modulator of key signaling pathways in cancer cells, such as Nrf2, NF-κB, and STAT3.[1] A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its potential development as a therapeutic agent. This guide summarizes its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound have been fully assigned using one- and two-dimensional NMR techniques, including HMQC and HMBC.[3]

Table 1: ¹H NMR Spectroscopic Data for this compound. [3]

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 6.84 | d | 0.8 |

| H-8' | 6.78 | s | - |

| H-9 | 10.55 | s | 0.5 |

| CH₃-8 | 2.47 | s | - |

| CH₂-9' | 4.70 | s | - |

| OH-4 | 12.12 | s (br) | - |

| OH-2' | 10.38 | s (br) | - |

| OH-8' | 8.30 | s (br) | - |

Solvent: DMSO-d₆–CDCl₃ (3:1) Instrument Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound. [3][4]

| Position | Chemical Shift (δ, ppm) |

| 1 | 111.9 |

| 2 | 163.9 |

| 3 | 110.3 |

| 4 | 164.9 |

| 5 | 117.5 |

| 6 | 152.8 |

| 7 | 166.3 |

| 8 | 21.4 |

| 9 | 193.5 |

| 1' | 109.6 |

| 2' | 153.3 |

| 3' | 122.5 |

| 4' | 147.9 |

| 5' | 137.6 |

| 6' | 137.5 |

| 8' | 95.2 |

| 9' | 54.2 |

Solvent: DMSO-d₆–CDCl₃ (3:1) Instrument Frequency: 75 MHz

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups.

Table 3: IR Spectroscopic Data for this compound. [3]

| Wavenumber (cm⁻¹) | Assignment |

| 3577 | O-H stretch (lactone hydroxyl) |

| 3303 | O-H stretch (phenolic and alcohol) |

| 1773 | C=O stretch (depsidone ring lactone) |

| 1744 | C=O stretch (butyrolactone ring) |

| 1663 | C=O stretch (aldehyde) |

Sample Preparation: KBr pellet

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in methanol exhibits characteristic absorption maxima.

Table 4: UV-Vis Spectroscopic Data for this compound. [4]

| Solvent | λmax (nm) |

| Methanol | 310.5, 252 (shoulder) |

Experimental Protocols

The following protocols describe the methodologies used to acquire the spectroscopic data presented in this guide.

NMR Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker AM 300 WB spectrometer at 300 MHz and 75 MHz, respectively.[3] this compound was dissolved in a 3:1 mixture of DMSO-d₆ and CDCl₃ at a concentration of 9 mg/mL.[3] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3] Two-dimensional NMR experiments, including Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC), were performed on a Bruker DMX spectrometer at 500 MHz to confirm the assignments.[3]

IR Spectroscopy

Infrared spectra were recorded on a Shimadzu FTIR DR 8001 spectrometer.[3] Samples of this compound were prepared as potassium bromide (KBr) pellets.[3]

UV-Vis Spectroscopy

UV-Vis spectra were recorded on a UV-VIS 2201 spectrophotometer.[3] this compound was dissolved in methanol to obtain the absorption spectrum.[4]

Visualizations

The following diagrams illustrate key aspects of the analysis and biological activity of this compound.

References

An In-Depth Technical Guide to the Solubility of Salazinic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of salazinic acid, a prominent lichen depsidone, in various organic solvents. Due to its potential pharmacological activities, understanding the solubility of this compound is crucial for its extraction, purification, and formulation in drug development and other research applications.

Quantitative Solubility Data

A thorough review of available scientific literature indicates a notable scarcity of precise quantitative solubility data for this compound in common organic solvents. While qualitative descriptions of its solubility are available, specific measurements in formats such as mg/mL or g/L are not well-documented in publicly accessible resources. The available data is summarized below.

| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility |

| Water | H₂O | Protic | ~27 mg/L[1] | Very slightly soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Aprotic | Data not available | Soluble[2][3][4] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | Aprotic | Data not available | Soluble[2][3][4] |

| Ethanol | C₂H₅OH | Protic | Data not available | Soluble[2][3][4] |

| Methanol | CH₃OH | Protic | Data not available | Soluble[2][3][4] |

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a detailed experimental protocol for determining the solubility of this compound is provided below. This protocol is based on the widely accepted "shake-flask" method coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Reagents:

-

This compound (high purity, >95%)

-

Selected organic solvents (HPLC grade)

-

Reference standard of this compound

-

Mobile phase for HPLC (e.g., acetonitrile/water with formic acid)

-

Distilled or deionized water

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC system with a UV detector

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles.

-

Dilute the filtered solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Inject the diluted sample solutions into the HPLC system.

-

Record the peak area of this compound in the chromatograms of both the standard and sample solutions.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample solutions.

-

Calculate the original concentration of this compound in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between solvent polarity and expected this compound solubility.

References

Salazinic Acid: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salazinic acid is a prominent secondary metabolite derived from lichens, particularly found in genera such as Parmotrema, Parmelia, and Hypotrachyna. As a depsidone, it is synthesized through the acetyl polymalonyl pathway. Historically used in chemotaxonomy, recent scientific investigation has unveiled a broad spectrum of biological activities, positioning this compound as a molecule of significant interest for therapeutic applications. This document provides an in-depth overview of its demonstrated effects, supported by quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action.

Antioxidant Activity

This compound exhibits potent antioxidant properties by acting as a powerful free radical scavenger. This activity is fundamental to its potential role in mitigating oxidative stress-related pathologies.

Quantitative Data: Antioxidant Activity

The efficacy of this compound as an antioxidant has been quantified using various standard assays. The table below summarizes its half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from different studies.

| Assay Type | IC50 / EC50 Value (this compound) | Standard Control (Value) | Reference(s) |

| DPPH Radical Scavenging | 12.14 µM | Ascorbic Acid (Not specified) | [1][2][3] |

| DPPH Radical Scavenging | 110.79 ± 4.32 nM | Ascorbic Acid (163.10 ± 5.94 nM) | [4] |

| ABTS+ Radical Scavenging | 121.47 ± 4.53 nM | Ascorbic Acid (168.99 ± 12.86 nM) | [4] |

| Superoxide Radical Scavenging | 131.17 ± 7.60 nM | Ascorbic Acid (178.63 ± 14.33 nM) | [4] |

| Ferric Reducing Antioxidant Power (FRAP) | EC50: 11.91 µM | Trolox (EC50: 71.39 µg/mL) | [1] |

| Ferric (Fe³⁺) Ion Reduction | 215.51 ± 3.24 nM | Ascorbic Acid (162.36 ± 4.30 nM) | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or UV-Vis spectrophotometer

Procedure:

-

Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly made and kept in the dark to prevent degradation. Adjust the solution with methanol to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[5]

-

Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to obtain a range of concentrations to be tested. Prepare similar dilutions for the positive control, ascorbic acid.[2]

-

Assay Reaction:

-

In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution to separate wells.

-

Add an equal volume (e.g., 100 µL) of the 0.1 mM DPPH working solution to all wells.

-

Prepare a blank control containing only the solvent and the DPPH solution.

-

-